Iothalamate meglumine

Catalog No.
S530761
CAS No.
13087-53-1
M.F
C18H26I3N3O9
M. Wt
809.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iothalamate meglumine

CAS Number

13087-53-1

Product Name

Iothalamate meglumine

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C18H26I3N3O9

Molecular Weight

809.1 g/mol

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

VLHUSFYMPUDOEL-WZTVWXICSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Conray 60, Iotalamate Meglumine, Iotalamate, Meglumine, Iotalamate, Methylglucamine, Iothalamate Meglumine, Iothalamate, Meglumine, Iothalamate, Methylglucamine, Iothalamic Acid Meglumine, Iothalamic Acid Methylglucamine, Meglumine Iotalamate, Meglumine Iothalamate, Meglumine, Iotalamate, Meglumine, Iothalamate, Meglumine, Iothalamic Acid, Methylglucamine Iotalamate, Methylglucamine Iothalamate, Methylglucamine, Iothalamic Acid

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Description

The exact mass of the compound Iothalamate meglumine is 790.8697 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol - Meglumine. It belongs to the ontological category of amidobenzoic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Neuroimaging Research

Due to its ability to pass through the blood-brain barrier, iothalamate meglumine can be used as a contrast agent in specific neuroimaging techniques like positron emission tomography (PET) scans. Researchers can leverage this property to study various aspects of the brain, including:

  • Blood flow: By measuring the distribution of iothalamate meglumine within the brain, researchers can assess regional cerebral blood flow (rCBF) []. This information can be valuable in understanding brain function and dysfunction in conditions like stroke, dementia, and epilepsy.
  • Neurotransmitter activity: When coupled with specific radiotracers that bind to specific neurotransmitters, iothalamate meglumine can help visualize and quantify neurotransmitter activity in the brain. This can be helpful in research on diseases like Parkinson's disease and Alzheimer's disease, which involve alterations in neurotransmitter systems [].

Blood Flow Research

Beyond the brain, iothalamate meglumine can also be used as a contrast agent in studies investigating blood flow in other organs. For instance, researchers might employ it to:

  • Visualize blood flow in the kidneys: By injecting iothalamate meglumine and monitoring its excretion through the kidneys via X-ray imaging, researchers can assess renal blood flow and function []. This can be helpful in diagnosing and monitoring kidney diseases.
  • Evaluate blood flow in tumors: Iothalamate meglumine can be used in conjunction with CT scans to assess blood flow within tumors. This information can be valuable in cancer research for understanding tumor growth and response to treatment [].

Iothalamate meglumine is the meglumine salt form of iothalamate, a compound that contains iodine and is primarily utilized as a radiographic contrast medium. It enhances the visibility of internal structures during imaging techniques such as computed tomography scans, angiography, and other diagnostic procedures. The chemical formula for iothalamate meglumine is C18H26I3N3O9, and it is known for its high iodine content, which provides the necessary radiopacity for effective imaging .

Iothalamate meglumine does not have a direct biological effect. Its mechanism of action relies on its ability to absorb X-rays. When injected into the body, it distributes into the bloodstream and accumulates in various tissues at different rates. Tissues with higher blood flow, such as the kidneys, will show up brighter on X-ray images due to the higher concentration of contrast agent []. This contrast difference allows for the visualization of organs and the identification of abnormalities like blockages or tumors.

Iothalamate meglumine is generally safe when used appropriately under medical supervision. However, some potential side effects include nausea, vomiting, headache, and allergic reactions []. In rare cases, more severe reactions like kidney failure can occur [].

Safety Precautions:

  • Individuals with allergies to iodine or shellfish are at higher risk for allergic reactions [].
  • Kidney function should be assessed before administration, as iothalamate meglumine can worsen kidney problems [].
  • Pregnant and breastfeeding women should consult with their doctor regarding potential risks and benefits before using iothalamate meglumine [].

The synthesis of iothalamate meglumine typically involves the reaction of iothalamic acid with meglumine. This process can be performed under controlled conditions to ensure the correct formation of the salt compound. While specific synthetic pathways are not detailed in the available literature, the general approach includes:

  • Formation of Iothalamic Acid: Iothalamic acid is synthesized through reactions involving iodine-containing precursors.
  • Salt Formation: The resulting iothalamic acid is then reacted with meglumine to form iothalamate meglumine.

These methods ensure that the compound retains its necessary properties for use as a contrast agent .

Iothalamate meglumine has several critical applications in medical imaging:

  • Diagnostic Imaging: It is primarily used in X-ray and computed tomography imaging to enhance the visibility of vascular structures and organs.
  • Angiography: The compound aids in visualizing blood vessels and identifying abnormalities such as blockages or malformations.
  • Urography: It is employed in imaging the urinary tract to diagnose conditions affecting the kidneys and bladder .

Interaction studies involving iothalamate meglumine have revealed potential drug interactions that may affect its efficacy or safety. For instance:

  • Metformin: Co-administration with metformin may increase the risk of lactic acidosis due to impaired renal function.
  • Other Medications: Various drugs like acetaminophen and aceclofenac may alter the excretion rate of iothalamate meglumine, potentially leading to increased serum levels and heightened risk of side effects .

Healthcare providers must evaluate these interactions carefully before administering iothalamate meglumine.

Iothalamate meglumine shares similarities with other iodinated contrast agents but possesses unique characteristics that differentiate it from them. Below are some comparable compounds:

Compound NameUnique Characteristics
Diatrizoate MeglumineOften used for similar imaging purposes but has different viscosity properties; typically less viscous than iothalamate meglumine.
IopamidolA non-ionic contrast agent that may have fewer side effects compared to ionic agents like iothalamate meglumine.
IohexolAnother non-ionic contrast medium known for lower osmolality and reduced adverse reactions compared to ionic counterparts.

Iothalamate meglumine's ionic nature contributes to its effectiveness but also increases the likelihood of side effects compared to non-ionic alternatives .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

808.8803 g/mol

Monoisotopic Mass

808.8803 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XUW72GOP7W

Pharmacology

Iothalamate Meglumine is the meglumine salt form of iothalamate, an organic iodine compound and a radiographic contrast medium. Iothalamate meglumine blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by iothalamate meglumine is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of iothalamate meglumine. (NCI05)

MeSH Pharmacological Classification

Contrast Media

Other CAS

13087-53-1

Wikipedia

Iothalamate meglumine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Omoumi P, Michoux N, Larbi A, Lacoste L, Lecouvet FE, Perlepe V, Vande Berg BC. Multirater agreement for grading the femoral and tibial cartilage surface lesions at CT arthrography and analysis of causes of disagreement. Eur J Radiol. 2017 Mar;88:95-101. doi: 10.1016/j.ejrad.2016.12.026. Epub 2016 Dec 31. PubMed PMID: 28189216.
2: Hudson JS, Abode-Iyamah K, Nagahama Y, Reddy CG. Accidental Intrathecal Injection of Ionic Contrast: Case Report and Review of the Literature. World Neurosurg. 2017 Jan;97:757.e1-757.e9. doi: 10.1016/j.wneu.2016.10.019. Epub 2016 Oct 17. Review. PubMed PMID: 27765719.
3: Sheiman LS, Levesque PH. The In's and Out's of Ductography: A Comprehensive Review. Curr Probl Diagn Radiol. 2016 Jan-Feb;45(1):61-70. doi: 10.1067/j.cpradiol.2015.05.007. Epub 2015 Jun 5. Review. PubMed PMID: 26163736.
4: Back SJ, Edgar JC, Canning DA, Darge K. Contrast-enhanced voiding urosonography: in vitro evaluation of a second-generation ultrasound contrast agent for in vivo optimization. Pediatr Radiol. 2015 Sep;45(10):1496-505. doi: 10.1007/s00247-015-3355-3. Epub 2015 May 1. PubMed PMID: 25930084.
5: Pollentine A, Ngan-Soo E, McCoubrie P. Acceptability of oral iodinated contrast media: a head-to-head comparison of four media. Br J Radiol. 2013 May;86(1025):20120636. doi: 10.1259/bjr.20120636. PubMed PMID: 23564884; PubMed Central PMCID: PMC3635798.
6: Schindel J, Muruganandham M, Pigge FC, Anderson J, Kim Y. Magnetic resonance imaging (MRI) markers for MRI-guided high-dose-rate brachytherapy: novel marker-flange for cervical cancer and marker catheters for prostate cancer. Int J Radiat Oncol Biol Phys. 2013 Jun 1;86(2):387-93. doi: 10.1016/j.ijrobp.2012.12.026. Epub 2013 Feb 20. PubMed PMID: 23433797.
7: Chan WH, Huang YC, Weng HH, Ko SF, Chu JJ, Lin PJ, Wan YL. Analysis of intimal extent and predictors of renal atrophy in patients with aortic dissection. Acta Radiol. 2012 Sep 1;53(7):732-41. doi: 10.1258/ar.2012.110614. Epub 2012 Aug 22. PubMed PMID: 22919055.
8: Campbell C, Lubner MG, Hinshaw JL, Muñoz del Rio A, Brace CL. Contrast media-doped hydrodissection during thermal ablation: optimizing contrast media concentration for improved visibility on CT images. AJR Am J Roentgenol. 2012 Sep;199(3):677-82. doi: 10.2214/AJR.11.7999. PubMed PMID: 22915411; PubMed Central PMCID: PMC3444303.
9: Chen CK, Chang HT, Chen CW, Lee RC, Sheu MH, Wu MH, Chou HP, Shen YC, Chiu NC, Chang CY. Dynamic computed tomography of angioedema of the small bowel induced by iodinated contrast medium: prompted by coughing-related motion artifact. Clin Imaging. 2012 Jul-Aug;36(4):386-9. doi: 10.1016/j.clinimag.2011.10.005. Epub 2012 Jun 8. PubMed PMID: 22726981.
10: da Fonte AC, Chojniak R, de Oliveira Ferreira F, Pinto PN, dos Santos Neto PJ, Bitencourt AG. Inclusion of computed tomographic colonography on pre-operative CT for patients with colorectal cancer. Eur J Radiol. 2012 Mar;81(3):e298-303. doi: 10.1016/j.ejrad.2011.10.017. Epub 2011 Nov 17. PubMed PMID: 22100372.
11: Chan SC, Chu WC, Liu KW, Liao CT, Lee TS, Ng SH. Modified radiology-guided percutaneous gastrostomy (MRPG) for patients with complete obstruction of the upper digestive tract and who are without endoscopic or nasogastric access. Korean J Radiol. 2011 Mar-Apr;12(2):216-9. doi: 10.3348/kjr.2011.12.2.216. Epub 2011 Mar 3. PubMed PMID: 21430939; PubMed Central PMCID: PMC3052613.
12: Chen YK, Chen JH, Tsui CC, Chou HH, Cheng RH, Chiu JS. Use of laxative-augmented contrast medium in the evaluation of colorectal foci at FDG PET. Radiology. 2011 May;259(2):525-33. doi: 10.1148/radiol.11101193. Epub 2011 Mar 15. PubMed PMID: 21406631.
13: Hsu DZ, Li YH, Chu PY, Periasamy S, Liu MY. Sesame oil prevents acute kidney injury induced by the synergistic action of aminoglycoside and iodinated contrast in rats. Antimicrob Agents Chemother. 2011 Jun;55(6):2532-6. doi: 10.1128/AAC.01597-10. Epub 2011 Mar 14. PubMed PMID: 21402854; PubMed Central PMCID: PMC3101432.
14: Liedenbaum MH, Denters MJ, Zijta FM, van Ravesteijn VF, Bipat S, Vos FM, Dekker E, Stoker J. Reducing the oral contrast dose in CT colonography: evaluation of faecal tagging quality and patient acceptance. Clin Radiol. 2011 Jan;66(1):30-7. doi: 10.1016/j.crad.2010.06.016. Epub 2010 Sep 29. PubMed PMID: 21147296.
15: Liedenbaum MH, Denters MJ, de Vries AH, van Ravesteijn VF, Bipat S, Vos FM, Dekker E, Stoker J. Low-fiber diet in limited bowel preparation for CT colonography: Influence on image quality and patient acceptance. AJR Am J Roentgenol. 2010 Jul;195(1):W31-7. doi: 10.2214/AJR.09.3572. PubMed PMID: 20566777.
16: Sochman J, Peregrin JH, Bürgelová M, Kopkan L, Kramer HJ, Cervenka L. N-acetylcysteine attenuates iodine contrast agent-induced nephropathy in 5/6-nephrectomized rats. Kidney Blood Press Res. 2010;33(2):149-56. doi: 10.1159/000315435. Epub 2010 May 26. PubMed PMID: 20502036.
17: Kovoor ET, Morgan G. Severe transient leukopenia following hysterosalpingography. Gynecol Obstet Invest. 2010;69(3):190-2. doi: 10.1159/000268087. Epub 2009 Dec 21. PubMed PMID: 20029225.
18: Liedenbaum MH, de Vries AH, Gouw CI, van Rijn AF, Bipat S, Dekker E, Stoker J. CT colonography with minimal bowel preparation: evaluation of tagging quality, patient acceptance and diagnostic accuracy in two iodine-based preparation schemes. Eur Radiol. 2010 Feb;20(2):367-76. doi: 10.1007/s00330-009-1570-8. Epub 2009 Aug 26. PubMed PMID: 19707769; PubMed Central PMCID: PMC2814044.
19: Brancatelli G, Baron RL, Federle MP, Sparacia G, Pealer K. Focal confluent fibrosis in cirrhotic liver: natural history studied with serial CT. AJR Am J Roentgenol. 2009 May;192(5):1341-7. doi: 10.2214/AJR.07.2782. PubMed PMID: 19380559.
20: Pappademos PC, Hamilton WG. Bilateral displaced femoral neck fractures after myoclonic seizure treated with bilateral total hip arthroplasties. Am J Orthop (Belle Mead NJ). 2009 Feb;38(2):88-9. Review. PubMed PMID: 19340371.

Explore Compound Types